PYLa/PGLa B is a peptide compound belonging to the gastrin cholecystokinin family, specifically classified under the magainin subfamily. It is derived from the gene names pgla-b and pyla, which highlight its genetic origins. This compound has garnered attention in scientific research due to its antimicrobial properties and potential applications in various fields, including medicine and biotechnology.
PYLa/PGLa B is sourced from amphibian skin, particularly from species that secrete antimicrobial peptides as a defense mechanism against pathogens. The classification of this compound falls within the broader category of antimicrobial peptides, which are known for their ability to disrupt microbial membranes and exhibit a range of biological activities.
The synthesis of PYLa/PGLa B can be approached through various methods, primarily involving solid-phase peptide synthesis or extraction from natural sources.
The molecular structure of PYLa/PGLa B is characterized by its unique sequence of amino acids that contribute to its biological activity.
The chemical reactivity of PYLa/PGLa B primarily involves its interactions with microbial membranes, leading to membrane disruption.
The mechanism by which PYLa/PGLa B exerts its antimicrobial effects involves several steps:
Understanding the physical and chemical properties of PYLa/PGLa B is essential for its application in scientific research.
PYLa/PGLa B has diverse applications in scientific research:
The antimicrobial peptide PYLa (Peptide Tyrosine Leucine amide) and its bioactive fragment PGLa (Peptide Glycine-Leucine amide) originate from the granular gland secretions of the African clawed frog (Xenopus laevis). Their evolution is intricately linked to the allotetraploid genome of this species, which arose ~17–18 million years ago via hybridization between two diploid progenitors. This event produced two subgenomes (designated L and S) that exhibit asymmetric evolutionary trajectories. The L subgenome retains ancestral gene states with higher fidelity, while the S subgenome shows accelerated gene loss, rearrangement, and reduced expression [2] [5].
Gene retention analysis reveals that antimicrobial peptide (AMP) genes, including the PYLa/PGLa precursor, are preserved at higher rates in the L subgenome (96% retention) compared to the S subgenome (68% retention). This asymmetry aligns with broader patterns observed in immune-related genes, where the L subgenome maintains ancestral antimicrobial functions while the S subgenome undergoes neofunctionalization [9]. The PYLa gene localizes to chromosome 8L (XLA8L), a region enriched for granular gland-expressed peptides. Its paralog in the S subgenome (PYLa-S) is a pseudogene with frameshift mutations, indicating subfunctionalization after genome duplication [5] [9].
Mitochondrial phylogenies place X. laevis within a clade of tetraploid frogs originating in eastern/central Africa. The conservation of PYLa/PGLa across this clade suggests its emergence predates allotetraploidization. Notably, the peptide’s amphipathic helix structure—critical for membrane disruption—is conserved in diploid and polyploid Xenopus lineages, underscoring its essential role in innate immunity [8] [4].
PYLa/PGLa biosynthesis occurs in dermal granular glands, specialized organs that synthesize, store, and secrete defensive peptides. The pathway involves:
Table 1: PYLa/PGLa Biosynthetic Intermediates
Precursor/Product | Sequence | Modification | Bioactivity |
---|---|---|---|
PreproPYLa | Signal peptide - PYLa - Gly | None | Inactive |
PYLa | YPVG LAGAAKALGALAGLAKIAL-NH₂ | C-terminal amidation | Weak antimicrobial activity |
PGLa | GL-NH₂ | Cleavage + amidation | Potent membrane disruption |
PYLa/PGLa expression is spatiotemporally regulated by developmental, tissue-specific, and environmental cues:
Table 2: PYLa/PGLa Gene Expression Profiles
Condition | Relative Transcript Level (TPM) | Regulatory Mechanism |
---|---|---|
Unstimulated skin | 25.3 ± 3.2 | Basal CREB activity |
Norepinephrine (1 hr) | 304.6 ± 45.1 | cAMP/PKA-CREB cascade |
LPS exposure (6 hr) | 189.7 ± 29.8 | TLR4-NF-κB pathway |
Tadpole stage 40 | 0.8 ± 0.2 | Glandular immaturity |
Adult stomach | 4.1 ± 0.9 | Gut-microbiome crosstalk |
Table 3: Nomenclature of PYLa/PGLa Compounds
Designation | Synonyms | Source Organism | Sequence |
---|---|---|---|
PYLa | Peptide YY-like a | Xenopus laevis | YPVGLAGAAKALGALAGLAKIAL-NH₂ |
PGLa | Peptide Glycine-Leucine amide a | Xenopus laevis | GL-NH₂ |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8